molecular formula C17H13BrN2O B11135724 4-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one

4-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B11135724
M. Wt: 341.2 g/mol
InChI Key: HBHUZOAWJYXXAR-UHFFFAOYSA-N
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Description

4-[(4-BROMOPHENYL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is an organic compound that belongs to the class of dihydropyridazinones This compound is characterized by its complex structure, which includes a bromophenyl group, a phenyl group, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMOPHENYL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzyl bromide with phenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the dihydropyridazinone core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMOPHENYL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(4-BROMOPHENYL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(4-BROMOPHENYL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromobiphenyl
  • Tetrakis(4-bromophenyl)methane

Uniqueness

4-[(4-BROMOPHENYL)METHYL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific structural features, such as the combination of a bromophenyl group with a dihydropyridazinone core. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C17H13BrN2O/c18-15-8-6-12(7-9-15)10-14-11-16(19-20-17(14)21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,21)

InChI Key

HBHUZOAWJYXXAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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